Methyl1-(methylsulfonamido)cyclopentanecarboxylate
Description
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is a cyclopentanecarboxylate derivative featuring a methylsulfonamido (-SO₂NHCH₃) substituent at the 1-position of the cyclopentane ring.
Key structural attributes include:
- Molecular formula: Likely C₈H₁₅NO₄S (inferred from substituents).
- Functional groups: Methyl ester, methylsulfonamido.
- Potential applications: Drug intermediates, enzyme inhibitors.
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 1-(methanesulfonamido)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO4S/c1-13-7(10)8(5-3-4-6-8)9-14(2,11)12/h9H,3-6H2,1-2H3 |
InChI Key |
ZFAJADANXRIJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF) to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Pharmaceutical Applications
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate has been identified as a promising candidate for the development of pharmaceutical formulations. Its derivatives have shown efficacy in treating conditions related to metabolic disorders, including obesity and diabetes. The compound acts as a FAS inhibitor, which is crucial in the regulation of lipid metabolism.
Clinical Applications
The compound's potential extends to clinical applications, particularly in the context of cancer treatment and metabolic disorders.
Case Studies and Trials
- Cancer Treatment : Clinical trials have explored the use of methyl 1-(methylsulfonamido)cyclopentanecarboxylate as part of therapeutic regimens for various cancers. The focus has been on its ability to inhibit tumor growth by targeting metabolic pathways critical for cancer cell survival .
- Metabolic Disorders : Case studies have documented the efficacy of this compound in managing conditions such as obesity and diabetes by leveraging its role as a FAS inhibitor .
Research Findings
Research findings highlight the compound's multifaceted roles across different therapeutic areas:
Mechanism of Action
The mechanism of action of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 1-(methylsulfonamido)cyclopentanecarboxylate with similar compounds:
Key Observations :
- Functional Group Impact: The sulfonamido group introduces increased molecular weight and polarity compared to amino or ester-only analogs.
- Synthetic Pathways: Methyl 1-(methylamino)cyclopentanecarboxylate derivatives are synthesized via reactions with sulfonating agents (e.g., 4-toluenesulfonate) or amination steps , whereas the sulfonamido variant would likely require sulfonylation of an amine precursor.
Physicochemical and Spectroscopic Properties
- NMR Data: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87): δ 9.18 (2H, brs, NH₂), 3.79 (3H, s, OCH₃), 2.57 (3H, brs, NCH₃) . Methyl 1-aminocyclopentanecarboxylate: δ 7.28 (1H, brs, NH₂), 3.58 (3H, s, OCH₃) . Sulfonamido Analog: Expected downfield shifts for -SO₂NHCH₃ protons (e.g., δ 3.0–3.5 for NCH₃, δ 7–8 for aromatic sulfonate if present).
- Solubility and Stability: Sulfonamido derivatives are typically less basic than amino analogs due to electron-withdrawing sulfonyl groups, reducing aqueous solubility but enhancing stability against oxidation . Methyl ester groups improve lipid solubility, facilitating membrane permeability in drug candidates .
Biological Activity
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of methyl 1-(methylsulfonamido)cyclopentanecarboxylate, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate features a cyclopentane ring with a methylsulfonamide functional group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
The biological activity of methyl 1-(methylsulfonamido)cyclopentanecarboxylate is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
- Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate various physiological responses.
Antimicrobial Activity
Sulfonamide compounds have historically been used as antibiotics due to their ability to inhibit bacterial growth. Methyl 1-(methylsulfonamido)cyclopentanecarboxylate's structural similarity to other sulfonamides suggests it may exhibit similar antimicrobial properties.
- Case Study: A study reported that sulfonamide derivatives showed significant antifungal activity against Candida albicans, with inhibition rates between 25-50% at low concentrations (4 μg/mL) . This indicates potential for further exploration of methyl 1-(methylsulfonamido)cyclopentanecarboxylate in antifungal applications.
Anticancer Potential
Research indicates that sulfonamide derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
- Case Study: In vitro studies demonstrated that certain sulfonamide analogs exhibited cytotoxic effects against various cancer cell lines, including MOLT-3 cells, with IC50 values indicating significant potency . This suggests that methyl 1-(methylsulfonamido)cyclopentanecarboxylate may also possess anticancer properties worth investigating.
Pharmacokinetics
Understanding the pharmacokinetics of methyl 1-(methylsulfonamido)cyclopentanecarboxylate is crucial for assessing its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated.
- Theoretical Studies: Computational models suggest variations in permeability and bioavailability based on structural modifications of sulfonamide compounds . Such studies could guide the optimization of methyl 1-(methylsulfonamido)cyclopentanecarboxylate for enhanced efficacy.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
